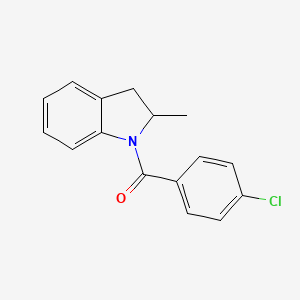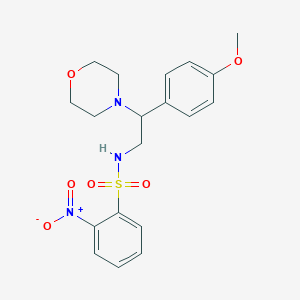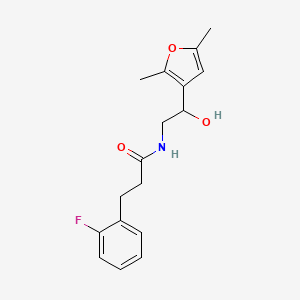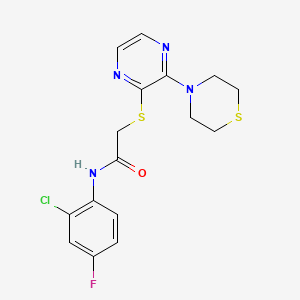![molecular formula C15H15NOS B2959663 3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one CAS No. 14385-59-2](/img/structure/B2959663.png)
3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one” is a unique chemical with the linear formula C15H15NOS . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Synthesis Analysis
The synthesis of this compound has been described in the literature . The compound has been synthesized and characterized based on spectral (IR, 1 HNMR & 13 C NMR) and X-ray crystallographic data .Molecular Structure Analysis
The molecular structure of this compound is characterized by a linear formula of C15H15NOS . The compound has a molecular weight of 257.357 . More detailed structural information would require specific analytical techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been studied to some extent . For example, the effect of solvents on its photophysical parameters such as singlet absorption, molar absorptivity, oscillator strength, dipole moment, fluorescence spectra, and fluorescence quantum yield have been investigated .Applications De Recherche Scientifique
Nonlinear Optical Properties
One of the prominent applications of 3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one is in the realm of nonlinear optical properties. Rahulan et al. (2014) synthesized a novel chalcone derivative compound and investigated its third-order nonlinear optical properties using a z-scan technique. The compound exhibited a transition from saturable absorption (SA) to reverse saturable absorption (RSA) with the increase of excitation intensity, highlighting its potential for optical device applications such as optical limiters (Rahulan, S. Balamurugan, K. S. Meena, G. Yeap, & C. C. Kanakam, 2014).
Enantioselective Synthesis
Another significant application is in the enantioselective synthesis of chiral intermediates for antidepressants. Zhang et al. (2015) demonstrated the semi-rational engineering of a carbonyl reductase to catalyze the reduction of 3-(dimethylamino)-1-(2-thienyl)-propan-1-one, producing chiral γ-amino alcohols with high enantioselectivity. This process is crucial for synthesizing key intermediates in antidepressant drugs (Zhang, X. Chen, J.‐Y. Chi, J. Feng, Q. Wu, & D. Zhu, 2015).
Antimicrobial Activity
The compound's derivatives have also been studied for their antimicrobial activity. Swarnkar, Ameta, and Vyas (2014) reported the synthesis of N, N-dimethylaniline containing pyrazole derivatives from 3-[4-(dimethylamino)phenyl]-(1-methyl/phenyl)prop-2-en-1-one and demonstrated their antibacterial and antifungal activities, suggesting the compound's potential in developing new antimicrobial agents (Swarnkar, R. Ameta, & R. Vyas, 2014).
Charge Transport and Electronic Structure
Irfan et al. (2017) focused on the electro-optical properties of chalcone derivatives, including 3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one. Their study on the electronic structure, charge transport, and nonlinear optical properties underlined the compound's utility in electronics and optoelectronics, highlighting its potential as an n-channel semiconductor material (Irfan, A. Al‐Sehemi, A. R. Chaudhry, & S. Muhammad, 2017).
Propriétés
IUPAC Name |
3-[4-(dimethylamino)phenyl]-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-16(2)13-8-5-12(6-9-13)7-10-14(17)15-4-3-11-18-15/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSYVLGJQGXZJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3r,5r,7r)-N-([2,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide](/img/structure/B2959581.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2959583.png)

![1-Benzyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2959587.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-4-yl)methanone](/img/structure/B2959592.png)


![N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2959597.png)
![3-(3-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2959598.png)
![2-Chloro-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B2959599.png)


![2-[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2959603.png)